Mitochondrial DBI Receptor Binding Affinity: Benzofuran-3-Acetamide vs. Indole-3-Acetamide (FGIN-1-27)
In the seminal benzofuran-acetamide series, the benzofuran-3-acetamide core (which includes the target compound's scaffold) was reported to be equally potent and selective as the indole-based FGIN-1-27 in both in vitro mitochondrial DBI receptor binding assays and in vivo antineophobic behavioral tests [1]. While FGIN-1-27 exhibits Ki values in the low nanomolar range for the mitochondrial DBI receptor, the benzofuran replacement retains full efficacy with the added advantage of eliminating the metabolically labile N,N-di-n-hexyl amide moiety, thereby reducing molecular weight by approximately 150 Da and improving ligand efficiency [1].
| Evidence Dimension | Mitochondrial DBI receptor binding potency and in vivo antineophobic efficacy |
|---|---|
| Target Compound Data | Equipotent to FGIN-1-27 in vitro and in vivo (exact Ki not reported for this specific derivative; class-level equipotency established for benzofuran-3-acetamide scaffold) [1] |
| Comparator Or Baseline | FGIN-1-27 (N,N-di-n-hexyl-2-phenylindole-3-acetamide): Ki < 10 nM at mitochondrial DBI receptor; antineophobic efficacy in elevated plus-maze at 0.1–1 mg/kg i.p. [1] |
| Quantified Difference | Equipotent; ~150 Da lower molecular weight; elimination of di-n-hexyl amide metabolic liability |
| Conditions | Radioligand binding to rat brain mitochondrial membranes; elevated plus-maze test in mice |
Why This Matters
Researchers seeking mitochondrial DBI receptor ligands with improved pharmacokinetic properties over FGIN-1-27 should prioritize the benzofuran-3-acetamide scaffold, as the target compound's core maintains target engagement while offering a lower molecular weight and simplified metabolic profile.
- [1] Liao Y, Kozikowski AP, Guidotti A, Costa E. Synthesis and pharmacological evaluation of benzofuran-acetamides as 'antineophobic' mitochondrial DBI receptor complex ligands. Bioorg Med Chem Lett. 1998;8(16):2099-2102. doi:10.1016/s0960-894x(98)00374-6 View Source
